molecular formula C28H33N2S+ B13835715 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium

2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium

Cat. No.: B13835715
M. Wt: 429.6 g/mol
InChI Key: NOZCDWYVQSXEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium typically involves the condensation of 1-octyl-4-(1H)quinolinone with 3-methylbenzothiazolium iodide under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-1-octylquinolinium
  • 1-Octyl-4-(1H)quinolinylidene derivatives

Uniqueness

2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable tool in various research fields.

Properties

Molecular Formula

C28H33N2S+

Molecular Weight

429.6 g/mol

IUPAC Name

3-methyl-2-[3-(1-octylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole

InChI

InChI=1S/C28H33N2S/c1-3-4-5-6-7-12-21-30-22-20-23(24-15-8-9-16-25(24)30)14-13-19-28-29(2)26-17-10-11-18-27(26)31-28/h8-11,13-20,22H,3-7,12,21H2,1-2H3/q+1

InChI Key

NOZCDWYVQSXEPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.